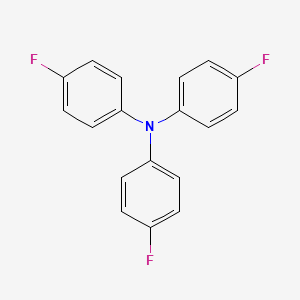

Tris(4-fluorophenyl)amine

Description

General Significance of Triarylamines in Organic and Materials Chemistry

Triarylamines (TAAs) are a class of organic compounds characterized by a central nitrogen atom bonded to three aryl groups. nih.gov This unique propeller-like starburst molecular structure, combined with their potent electron-donating capabilities, has established them as a versatile and highly valuable scaffold in modern chemistry. rsc.org In the realm of materials chemistry, triarylamines are extensively utilized as hole-transporting materials (HTMs) in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and perovskite solar cells (PSCs). nih.govresearchgate.netacs.org Their ability to facilitate the transport of positive charge carriers (holes) is crucial for the operational efficiency of these devices. nih.gov The parent molecule of this family, triphenylamine (B166846) (TPA), is a widely used redox-active scaffold in applications ranging from dyes and semiconductors to electrochemical redox mediators. nih.gov

The significance of triarylamines also extends to organic synthesis, where they function as effective electron donors in photoredox catalysis. nih.govrsc.org The formation of electron donor-acceptor (EDA) complexes involving triarylamines allows for the generation of radical species under visible light irradiation, enabling a wide array of chemical transformations under mild, pH-neutral conditions. nih.govresearchgate.netrsc.org This catalytic activity is pivotal for the construction of complex organic molecules, including those of pharmaceutical and biological relevance. nih.gov The synthetic versatility of triarylamines is further highlighted by the development of greener synthesis methods, such as dehydrogenative aromatization, which avoid the use of halogenated arenes. nih.gov

Distinctive Features of Fluorinated Arylamines for Research Paradigms

The introduction of fluorine atoms into arylamine scaffolds imparts a range of distinctive features that are highly advantageous for various research applications. Fluorination is a common strategy to modulate the electronic and physical properties of organic molecules. researchgate.net In the context of arylamines, the strong electron-withdrawing nature of fluorine can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This tuning of energy levels is critical for optimizing the performance of materials in electronic devices, such as improving the energy level alignment for efficient charge transfer in solar cells. researchgate.net

Furthermore, fluorination can enhance the stability and film-forming properties of arylamine-based materials. researchgate.net For instance, fluorinated triphenylamine-based hole-transporting materials have demonstrated improved interfacial contact and have enabled the growth of high-quality perovskite active layers in inverted perovskite solar cells. researchgate.net The incorporation of fluorine can also influence intermolecular interactions and molecular packing, which in turn affects charge mobility. rsc.org In the field of catalysis, the use of fluorinated phosphine (B1218219) ligands, such as Tris(4-fluorophenyl)phosphine (B91858), which shares a structural motif with Tris(4-fluorophenyl)amine, has been shown to be effective in various cross-coupling reactions. sigmaaldrich.com The electronic effects of the fluorine substituents on the ligand can influence the catalytic activity and selectivity of the metal center. rsc.org

Academic Research Trajectories for this compound

Academic research on this compound has primarily focused on its application in catalysis and materials science. While not as extensively studied as its non-fluorinated parent compound, triphenylamine, this compound serves as a valuable building block and model compound for understanding the effects of fluorination.

One significant research trajectory involves its use, or the use of its derivatives, as ligands in transition metal-catalyzed reactions. The electronic properties imparted by the three fluorine atoms can modulate the reactivity and stability of catalytic complexes. For example, the related compound, tris(4-fluorophenyl)phosphine oxide, has been shown to have a remarkable effect on the stabilization of chiral lanthanum complex catalysts used in enantioselective epoxidation reactions. rsc.org

In materials science, research is directed towards the incorporation of fluorinated triarylamine units into more complex structures for organic electronics. While direct applications of this compound as a primary hole-transporting material are less common than for larger, more functionalized triarylamines, it serves as a key intermediate for the synthesis of more elaborate molecules. The principles learned from studying the impact of fluorine on the electronic structure of this compound are applied to the design of new hole-transporting materials with improved efficiency and stability for perovskite solar cells. researchgate.netrsc.org Furthermore, the structural motif is relevant in the development of covalent organic frameworks (COFs), where related amine compounds are used to create materials with applications in electrochromism and electronics. nih.gov

Properties

IUPAC Name |

4-fluoro-N,N-bis(4-fluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEJTCSINRHCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367262 | |

| Record name | Benzenamine, 4-fluoro-N,N-bis(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899-26-3 | |

| Record name | Benzenamine, 4-fluoro-N,N-bis(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of Tris 4 Fluorophenyl Amine Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Tris(4-fluorophenyl)amine, various NMR methods provide a detailed picture of its atomic arrangement.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in identifying the hydrogen and carbon frameworks of a molecule. In this compound, the aromatic protons and carbons exhibit characteristic chemical shifts.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows signals in the aromatic region. The protons on the fluorophenyl rings are influenced by the electron-withdrawing fluorine atoms and the central nitrogen atom. This results in distinct signals for the protons ortho and meta to the nitrogen atom. The chemical shifts are generally observed between 7.0 and 7.5 ppm. The proximity to electronegative atoms and unsaturated systems, such as the phenyl rings, causes a downfield shift of the proton signals. libretexts.org

In ¹³C NMR spectroscopy, the carbon atoms of the fluorophenyl groups also show characteristic chemical shifts. The carbon atoms directly bonded to the fluorine (C-F) and nitrogen (C-N) atoms are significantly affected. The C-F carbon signal is split due to coupling with the fluorine atom, a key identifying feature. The chemical shifts in ¹³C NMR provide a map of the carbon skeleton, confirming the presence of the three equivalent fluorophenyl rings attached to a central nitrogen atom.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Nucleus | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic | 7.0 - 7.5 |

| ¹³C | Aromatic C-H | 120 - 130 |

| ¹³C | Aromatic C-N | 140 - 150 |

| ¹³C | Aromatic C-F | 155 - 165 (doublet) |

Note: Specific chemical shifts can vary depending on the solvent and the specific derivative of the compound.

Multinuclear NMR (e.g., ¹⁹F NMR) for Fluorine Environments

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly specific and sensitive technique for analyzing fluorinated organic compounds like this compound. nih.gov This method provides direct information about the chemical environment of the fluorine atoms within the molecule.

The ¹⁹F NMR spectrum of this compound shows a single signal, confirming that all three fluorine atoms are in chemically equivalent environments. This is consistent with the symmetrical structure of the molecule, where the three 4-fluorophenyl groups are identical. The chemical shift of this signal is characteristic for a fluorine atom attached to an aromatic ring in this type of configuration. nih.gov The precise chemical shift value can be used as a fingerprint for the identification of this compound and its derivatives. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. pnnl.gov For this compound, HRMS provides an accurate mass measurement, which is crucial for confirming its molecular formula (C₁₈H₁₂F₃N).

The technique can distinguish between compounds with the same nominal mass but different elemental compositions, offering a high degree of confidence in the molecular identity. The exact mass of this compound is calculated based on the most abundant isotopes of its constituent elements (carbon, hydrogen, fluorine, and nitrogen). The measured mass from an HRMS experiment that matches this calculated value confirms the molecular formula. The NIST Chemistry WebBook provides the molecular weight of a related compound, tris(4-fluorophenyl)phosphine (B91858), as 316.2569 g/mol . nist.gov For this compound, the expected monoisotopic mass would be different and would be the target of HRMS analysis.

Vibrational Spectroscopy: Infrared (IR), Raman, and Surface-Enhanced Raman Spectroscopy (SERS)

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within a molecule.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands are observed that confirm its structure.

Key vibrational modes include the C-N stretching of the tertiary aromatic amine, the C-F stretching of the fluorophenyl groups, and the C=C stretching of the aromatic rings. The C-N stretching vibration typically appears in the region of 1342-1266 cm⁻¹. The strong C-F stretching vibration is expected in the range of 1250-1020 cm⁻¹. The aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. These characteristic peaks help in the structural confirmation of the molecule. researchgate.net

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about molecular vibrations. While IR spectroscopy measures the change in dipole moment, Raman spectroscopy detects the change in polarizability of a molecule during a vibration.

The Raman spectrum of this compound would show strong bands for the symmetric vibrations of the aromatic rings. The C-F bond also gives a characteristic Raman signal. These vibrational data, when combined with IR data, provide a more complete picture of the molecule's vibrational modes.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a metal surface. nih.gov For a compound like this compound, SERS could be used to study its interaction with surfaces and to obtain high-sensitivity spectra, even at low concentrations. The enhancement allows for the observation of otherwise weak Raman signals, providing more detailed structural information. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-N Stretch | 1342 - 1266 | Observable |

| C-F Stretch | 1250 - 1020 | Observable |

Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Electronic Structure and Photophysical Properties of Tris 4 Fluorophenyl Amine Based Chromophores

Quantum Chemical Calculations of Electronic States

Quantum chemical calculations, particularly those based on density functional theory (DFT) and time-dependent density functional theory (TD-DFT), are instrumental in understanding the electronic structure and photophysical properties of molecules. mdpi.com These theoretical approaches provide insights into the frontier molecular orbitals and electronic transitions that govern the absorption and emission of light.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that determine a molecule's electronic properties. The energy difference between the HOMO and LUMO levels, known as the energy gap, is a critical parameter for charge transport and electronic transitions. beilstein-journals.orgfiveable.me

In the context of tris(4-fluorophenyl)amine derivatives, such as 2,5,8-tris(di(4-fluorophenyl)amine)-1,3,4,6,7,9,9b-heptaazaphenalene (HAP-3FDPA), the HOMO and LUMO energy levels are influenced by the electron-donating and electron-accepting moieties within the molecule. For HAP-3FDPA, the bis(4-fluorophenyl)amine (B3260371) units act as weak electron donors, while the heptazine core is a strong electron acceptor. mdpi.com This distribution of electron density leads to a deep HOMO and a shallow LUMO. mdpi.com

Theoretical calculations for HAP-3FDPA predicted HOMO and LUMO levels of -5.90 eV and -1.64 eV, respectively. mdpi.com Experimental measurements using atmospheric ultraviolet photoelectron spectroscopy determined the HOMO level to be -6.1 eV, and from the optical energy gap, the LUMO level was calculated to be -2.9 eV. mdpi.com The discrepancy between theoretical and experimental values is common and can be attributed to the different environments (in vacuum for calculations versus in a solid film for experiments). beilstein-journals.org

The introduction of different functional groups can be used to tune the HOMO and LUMO energy levels. For instance, increasing the electron-donating ability of substituents generally raises the HOMO energy level. scispace.com

Table 1: Theoretical and Experimental HOMO/LUMO Energy Levels of HAP-3FDPA

| Method | HOMO (eV) | LUMO (eV) |

| Theoretical (DFT) | -5.90 | -1.64 |

| Experimental | -6.1 | -2.9 |

Theoretical Predictions of Electronic Transitions (π→π* transitions)

Electronic transitions occur when a molecule absorbs energy, causing an electron to move from a lower energy orbital to a higher energy one. adpcollege.ac.in In conjugated systems like this compound and its derivatives, the most common type of electronic transition is the π→π* transition, where an electron is promoted from a bonding π orbital to an antibonding π* orbital. adpcollege.ac.inresearchgate.net These transitions are typically intense and are responsible for the strong absorption bands observed in the UV-visible spectra of these compounds. mdpi.com

For HAP-3FDPA, the intense absorption band observed at 268 nm in a neat film is assigned to a π→π* electronic transition within its π-conjugated system. mdpi.com In a toluene (B28343) solution, a similar strong absorption band is observed at 319 nm, also attributed to a π→π* transition. mdpi.com Theoretical calculations using TD-DFT can predict the energies and characteristics of these electronic transitions. mdpi.com For instance, in HAP-3FDPA, the lowest singlet excited state (S1) is primarily described by a localized n→π* transition, while the lowest triplet excited state (T1) has more delocalized π→π* transition character. mdpi.com The nature of these transitions is crucial for understanding the subsequent photophysical processes, such as fluorescence and phosphorescence.

Fluorescence and Photoluminescence Quantum Yield (PLQY) Characteristics

Fluorescence is the emission of light from a molecule after it has absorbed light and been excited to a higher electronic state. The photoluminescence quantum yield (PLQY) is a measure of the efficiency of this process, defined as the ratio of photons emitted to photons absorbed. mpg.de

In a study of a derivative, HAP-3FDPA, in a toluene solution, the compound exhibited green emission with a maximum wavelength (λem) of 533 nm. mdpi.com This significant shift from its absorption suggests a large change in molecular geometry in the excited state. mdpi.com The PLQY of HAP-3FDPA in both air-saturated and oxygen-free toluene was found to be a relatively low 5.1%. mdpi.com The short lifetime of the prompt emission (1.9 ns) and the oxygen-independent PLQY suggest the absence of significant delayed fluorescence in the molecule itself. mdpi.com

However, when HAP-3FDPA is used as an acceptor in an exciplex system with a donor molecule like 1,3-di(9H-carbazol-9-yl)benzene (mCP), the photophysical properties change dramatically. An 8 wt% HAP-3FDPA:mCP doped film showed deep-blue emission at 433 nm and a high PLQY of 53.2%. mdpi.comnih.gov This enhancement is a key characteristic of efficient exciplex formation. mdpi.com

Table 2: Photophysical Properties of HAP-3FDPA and HAP-3FDPA:mCP Exciplex

| Material | Emission Wavelength (λem) | PLQY (%) |

| HAP-3FDPA (in toluene) | 533 nm | 5.1 |

| 8 wt% HAP-3FDPA:mCP film | 433 nm | 53.2 |

Exciplex Formation and Its Luminescent Properties

An exciplex, or excited-state complex, is formed between an electron donor and an electron acceptor molecule when one of them is in an excited state. mdpi.comresearchgate.net These complexes exhibit unique luminescent properties that are different from the individual molecules. mdpi.com

The formation of an exciplex between HAP-3FDPA (acceptor) and mCP (donor) is a prime example. mdpi.comnih.gov This system exhibits deep-blue emission, which is a challenging feat in the field of organic light-emitting diodes (OLEDs) due to the tendency of exciplex emission to be red-shifted and broadened. mdpi.comnih.gov The HAP-3FDPA:mCP exciplex system, however, achieves a deep-blue emission with Commission Internationale de l'Eclairage (CIE) coordinates of (0.16, 0.12). mdpi.comnih.gov

The high PLQY of 53.2% observed in the HAP-3FDPA:mCP film is a direct result of efficient exciplex formation and subsequent radiative decay. mdpi.comgrafiati.com This system demonstrates that by carefully designing the donor and acceptor molecules, it is possible to create highly efficient and color-pure exciplex emitters. mdpi.comfrontiersin.org

Thermally Activated Delayed Fluorescence (TADF) Mechanisms

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, which are typically non-emissive in fluorescent molecules, thereby significantly increasing the efficiency of light emission. researchgate.netrsc.org This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). researchgate.netresearchgate.net A small ΔEST allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state through thermal energy, leading to delayed fluorescence. rsc.org

To achieve a small ΔEST, it is essential to have effective separation of the HOMO and LUMO electron densities. mdpi.comresearchgate.net In the HAP-3FDPA:mCP exciplex system, the charge transfer character and the small overlap between the HOMO of mCP and the LUMO of HAP-3FDPA lead to a small calculated ΔEST of 0.29 eV. mdpi.com This small energy gap facilitates the up-conversion of triplet excitons to singlet excitons, contributing to the high PLQY of the system. mdpi.com

The transient photoluminescence decay characteristics of the HAP-3FDPA:mCP film show both a prompt fluorescence component and a delayed fluorescence component, confirming the presence of TADF. mdpi.com This efficient harvesting of both singlet and triplet excitons is a key factor in the high external quantum efficiency (EQE) of 10.2% achieved in OLEDs based on this exciplex system. mdpi.comnih.gov

Influence of Molecular Architecture on Photophysical Responses

In the case of HAP-3FDPA, the integration of three bis(4-fluorophenyl)amine groups into a heptazine core serves multiple purposes. mdpi.comresearchgate.net The heptazine core acts as a strong electron acceptor, while the bis(4-fluorophenyl)amine groups provide weak electron-donating character and also enhance the solubility of the molecule. mdpi.com The relatively rigid and planar molecular skeletons of both HAP-3FDPA and the donor mCP contribute to the desirable deep-blue emission and high efficiency of the resulting exciplex. mdpi.com

Electrochemical Behavior and Redox Chemistry of Tris 4 Fluorophenyl Amine Derivatives

Cyclic Voltammetry (CV) for Redox Process Investigation

Cyclic voltammetry is a key technique used to study the redox behavior of tris(4-fluorophenyl)amine and its derivatives. abechem.com In a typical CV experiment, the potential is swept linearly to a set value and then reversed, revealing the oxidation and reduction processes of the electroactive species. For many triarylamine derivatives, the first oxidation process is a one-electron transfer that forms a stable radical cation.

For instance, the cyclic voltammogram of tris(4-bromophenyl)amine (B153671) (TBPA), a related compound, exhibits a reversible one-electron oxidation process. Similarly, other triarylamine derivatives show well-defined redox couples. mdpi.com The shape and peak potentials of the CV curves can be influenced by factors such as the solvent, the supporting electrolyte, and the scan rate. researchgate.net For example, in the case of TBPA in room-temperature ionic liquids, the ratio of the anodic to cathodic peak current (Ia/Ic) deviates from unity, suggesting complex electrochemical behavior. researchgate.net

The introduction of different substituents on the phenyl rings of the triphenylamine (B166846) core can significantly alter the redox potentials. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. rsc.org This tunability of redox properties is a key advantage in designing materials for specific electronic applications.

Determination of Electrochemical Gaps

The electrochemical gap, which is the difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels, is a critical parameter for organic electronic materials. It can be estimated from cyclic voltammetry data. The onset oxidation potential is used to calculate the HOMO level, while the onset reduction potential is used for the LUMO level.

For many triphenylamine derivatives, the HOMO-LUMO gap is relatively wide. For example, diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide, a compound used in organic light-emitting diodes (OLEDs), has a large electrochemical gap of 4.1 eV. researchgate.net The electrochemical gap influences the color of light emitted by an OLED and the open-circuit voltage of an organic solar cell.

Charge Carrier Transport Mechanisms

The movement of charge carriers (holes and electrons) through a material is fundamental to the operation of electronic devices. In materials based on this compound, charge transport is often dominated by holes, making them good hole-transport materials. The mechanism of charge transport can be investigated through various techniques, including time-of-flight measurements and by analyzing the current-voltage characteristics of single-carrier devices.

The charge transport in these materials can often be described by models such as the trap-free space-charge limited current (SCLC) model. researchgate.net The mobility of charge carriers is a key parameter derived from these studies. For example, in diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide, the electron mobility was found to be 5.7×10⁻⁶ cm² V⁻¹ s⁻¹, while the hole mobility was 1.1×10⁻⁶ cm² V⁻¹ s⁻¹. researchgate.net The balance between electron and hole mobilities is crucial for achieving high efficiency in OLEDs. The transport of charge carriers can also be influenced by the presence of thin insulating layers, where quantum mechanical tunneling may become a significant transport mechanism. d-nb.info

Recent studies on transition metal dichalcogenides have highlighted that the dimensionality of the material and its interaction with the substrate are critical factors influencing charge carrier transport, a finding that may also be relevant for organic semiconductor films. icfo.eu

Electrochemical Stability and Reversibility of Redox Processes

The stability of a material under repeated electrochemical cycling is vital for the longevity of electronic devices. Many triphenylamine-based materials exhibit excellent electrochemical stability, particularly for the first oxidation process. mdpi.comntu.edu.tw This stability is often attributed to the formation of a resonance-stabilized radical cation. mdpi.com

The reversibility of the redox process can be assessed from cyclic voltammetry by examining the peak separation and the ratio of the anodic to cathodic peak currents. A perfectly reversible one-electron process at 25 °C will have a peak separation of 59 mV. researchgate.net However, in practice, deviations from this ideal behavior are common. For example, some triphenylamine-based polyamides show quasi-reversible redox couples. mdpi.com The introduction of certain substituents, such as para-methoxy groups, can enhance the electrochemical stability by preventing intermolecular coupling reactions of the oxidized species. ntu.edu.tw

However, in some cases, polymerization can occur during electrochemical cycling, leading to a decrease in performance, as observed for tris(4-aminophenyl)amine (B13937) in aqueous redox flow batteries. cam.ac.uk

Ion-Pairing Interactions in Electrochemical Systems

In electrochemical systems, the interaction between the charged redox species and the ions of the supporting electrolyte can significantly influence the redox potentials and the kinetics of electron transfer. researchgate.net This phenomenon, known as ion-pairing, can cause shifts in the half-wave or peak potentials in cyclic voltammograms. researchgate.net

For instance, in the case of tris(4-bromophenyl)amine in ionic liquids, the deviation of the Ia/Ic ratio from unity has been attributed to ion-pairing interactions between the TBPA+ cation and the anion of the ionic liquid. researchgate.net The extent of ion-pairing can be influenced by the nature of the solvent and the concentration of the electrolyte. researchgate.net Studies have shown that ion-pairing can affect the rate of electron transfer and can be a crucial factor in the mechanism of electrochemical reactions. researchgate.net

Electropolymerization and Film Formation Characterization

Many derivatives of triphenylamine can be electropolymerized to form thin, conductive polymer films on an electrode surface. mdpi.compdx.edu This process is typically achieved by repeatedly cycling the potential or by holding it at a constant value where the monomer is oxidized. The formation of the polymer film can be monitored in real-time using techniques like cyclic voltammetry and the electrochemical quartz crystal microbalance (EQCM). pdx.edusemanticscholar.org

The properties of the resulting polymer film, such as its morphology and conductivity, depend on the polymerization conditions, including the monomer concentration, the solvent, the supporting electrolyte, and the electrochemical method used. pdx.edusemanticscholar.org For example, porphyrins with aminophenyl groups can be electropolymerized to form nanofibrous networks. pdx.edu The resulting polymer films often exhibit electrochromic properties, changing color upon oxidation and reduction, which makes them suitable for applications in electrochromic devices. mdpi.comdntb.gov.ua The stability and electroactivity of these films are crucial for their performance. mdpi.com

Reactivity Profiles and Derivatization Strategies of the Tris 4 Fluorophenyl Amine Core

Chemical Transformations and Functionalization Reactions

The core structure of tris(4-fluorophenyl)amine and related triarylamines can undergo several chemical transformations, primarily focused on oxidation at the nitrogen center and substitution on the aromatic rings.

Oxidation: A hallmark reaction of triarylamines is their oxidation to form stable radical cations. This process is often reversible and can be initiated chemically or electrochemically. For the closely related compound, tris(4-bromophenyl)amine (B153671) (TBPA), oxidation generates a distinct, intensely colored radical cation sometimes referred to as "Magic Blue." This radical cation is a powerful oxidant and can be used to mediate other chemical transformations, acting as a photosensitizer in processes like the co-oxidation of sulfides and triarylphosphines. While less documented for the fluoro-analogue specifically, the electronic properties suggest a similar capacity for forming radical cations, which are central to its application in electronic materials.

Substitution Reactions: The aromatic rings of the this compound core can be functionalized, though the presence of the deactivating fluorine atoms must be considered. While direct electrophilic substitution is challenging, nucleophilic aromatic substitution (NAS) can be a viable strategy, particularly for replacing the fluorine atoms with other functional groups under specific conditions. For instance, related tris(4-fluorophenyl)phenyl derivatives have been shown to react with ammonia (B1221849) in ethanol (B145695) at high temperatures (150°C) to yield aminophenyl products, although this requires extensive purification. More commonly, functionalization is achieved by using pre-functionalized starting materials that are then used to construct the triarylamine core, for example, through palladium-catalyzed amination reactions. acs.org

Table 1: Representative Functionalization Reactions of Triarylamine Cores

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Oxidation | Chemical or Electrochemical | Radical Cation | |

| Nucleophilic Aromatic Substitution | NH₃-saturated ethanol, 150°C, 48 hours | Aminophenyl derivatives |

Amine-Reactive Crosslinking Chemistry

Triarylamines, including the structural motif of this compound, are fundamental components in materials for organic electronics, such as hole-transport layers (HTLs) in organic light-emitting diodes (OLEDs). rsc.orgrsc.org To improve the robustness, thermal stability, and solvent resistance of these layers, the triarylamine molecules are often crosslinked to form a rigid polymer network. rsc.orgrsc.org

A variety of crosslinking chemistries can be applied to triarylamine-containing materials. rsc.org These reactions typically target functional groups that have been appended to the triarylamine core. Strategies include:

Thiol-yne and Thiol-ene Reactions: This is a highly efficient "click chemistry" approach where triarylamines substituted with alkyne or alkene groups are reacted with thiol-functionalized molecules. rsc.orgdntb.gov.ua The reaction can be initiated by UV light or heat and proceeds rapidly without generating byproducts, leading to a highly crosslinked, insoluble network. rsc.org

Styryl Group Polymerization: Triarylamines featuring styryl groups can be thermally crosslinked. For example, a material containing two styryl groups per molecule was shown to form a solvent-resistant layer upon heating at 180°C. rsc.org

Other Methods: A wide range of other polymerization reactions have been used, including free-radical polymerization of acrylate (B77674) or styrene (B11656) side-chains, siloxane condensation, and polycondensation reactions. rsc.org

The primary amine groups on lysine (B10760008) residues and the N-terminus of proteins are common targets for crosslinking. thermofisher.com Reagents with N-hydroxysuccinimide (NHS) esters are frequently used to react with these primary amines under slightly alkaline conditions (pH 7.2-8.5) to form stable amide bonds. thermofisher.comthermofisher.com Imidoester crosslinkers are another class of reagents that react with primary amines to form amidine bonds, preserving the charge of the native protein. thermofisher.comthermofisher.com

Derivatization for Enhanced Analytical Detection in Chromatography and Mass Spectrometry

While this compound itself is a tertiary amine and generally not subject to the derivatization reactions discussed below, these techniques are fundamental for the analysis of primary and secondary amines, which are crucial in many biological and chemical systems. Derivatization is employed to improve chromatographic separation and enhance detection sensitivity, particularly in liquid chromatography-mass spectrometry (LC-MS). ddtjournal.comacademicjournals.orgresearchgate.net

Pre-column derivatization involves reacting the analytes with a tagging reagent before they are introduced into the LC system. nih.govsqu.edu.om This is a common strategy for amines because many biologically relevant amines lack a strong chromophore for UV detection or ionize poorly for mass spectrometry. squ.edu.om

Goals of Derivatization for LC-MS:

Improve Chromatographic Retention: Many small amines are highly polar and have poor retention on common reversed-phase (RPLC) columns. Derivatization with a hydrophobic tag increases retention. acs.org

Enhance Ionization Efficiency: A chargeable moiety can be introduced to the analyte to improve its ionization efficiency in electrospray ionization (ESI), leading to greater sensitivity. ddtjournal.comacademicjournals.org

Improve Fragmentation: The derivatizing agent can be designed to produce a specific, characteristic fragment ion upon collision-induced dissociation (CID), which is highly useful for selective and sensitive detection using multiple reaction monitoring (MRM). ddtjournal.comnih.gov

Table 2: Common Derivatization Reagents for Amines in LC-MS Analysis

| Reagent | Abbreviation | Target Functional Group | Key Feature | Reference |

|---|---|---|---|---|

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC (AccQTag) | Primary & Secondary Amines | Provides excellent chromatographic and MS detection properties. | acs.orgacs.org |

| 3-Aminopyridyl-N-hydroxysuccinimidyl Carbamate | APDS | Primary & Secondary Amines | Enables rapid derivatization under mild conditions. | nih.gov |

| 9-Fluorenylmethoxycarbonyl Chloride | Fmoc-Cl | Primary & Secondary Amines | Adds a bulky, nonpolar group for improved separation. | researchgate.net |

The mechanisms of derivatization are based on well-established organic reactions targeting the nucleophilic amine group.

Acylation with NHS Esters: Reagents like AQC and APDS are N-hydroxysuccinimide (NHS) esters. The primary or secondary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a stable amide (or carbamate/urea) bond and the release of NHS as a leaving group. thermofisher.comthermofisher.com This reaction is highly efficient and typically performed at a slightly alkaline pH (7-9). thermofisher.com

Reaction with Isothiocyanates: Reagents such as phenylisothiocyanate react with primary and secondary amines to form thiourea (B124793) derivatives. This method is established for the derivatization of amino acids. academicjournals.org

Reaction with Aldehydes (Schiff Base Formation): In some cases, amines can be derivatized by reacting with an aldehyde to form a Schiff base (an imine). This is a common mechanism for derivatizing amino acids and neurotransmitters for analysis by MALDI imaging mass spectrometry. nih.gov

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure the reaction goes to completion, avoids side products, and yields a stable derivative suitable for the intended analytical method. jfda-online.comsigmaaldrich.com

Synthesis of Functionalized Linear Aliphatic Primary Amines

The synthesis of functionalized linear aliphatic primary amines is a critical area of organic chemistry, as these motifs are present in a vast number of pharmaceuticals and agrochemicals. rsc.orgresearchgate.net While this compound is not a direct precursor for these compounds, related chemical principles, particularly in the field of photoredox catalysis where triarylamine structures can be relevant, have led to new synthetic routes. rsc.orgresearchgate.net

A significant modern approach is the hydroaminoalkylation (HAA) of olefins, which involves the addition of an aminoalkyl group and a hydrogen atom across a double bond. researchgate.netresearchgate.net Photoredox catalysis has emerged as a powerful tool for this transformation. rsc.orgresearchgate.net

Decarboxylative Radical-Polar Crossover: One innovative strategy involves a photoredox-mediated decarboxylative hydroaminoalkylation reaction. researchgate.net

Radical Generation: A photoredox catalyst, upon absorbing light, initiates the decarboxylation of an amino acid derivative to generate an α-amino radical.

Olefin Addition: This radical adds to an activated olefin.

Radical-Polar Crossover: The resulting radical is then reduced by the excited photocatalyst to form a carbanion.

Protonation: The carbanion is protonated to yield the final linear aliphatic primary amine product. researchgate.net

This method allows for the synthesis of a wide range of functionalized linear aliphatic amines with high yields and excellent functional group tolerance. rsc.orgresearchgate.net It has been successfully applied to the synthesis of existing drugs and for the late-stage functionalization of complex molecules. rsc.orgresearchgate.net While specific triarylamines like 4CzIPN are used as photocatalysts, the fundamental electronic properties are shared with compounds like this compound, highlighting the broader role of this chemical class in enabling modern synthetic transformations. researchgate.net

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tris(4-bromophenyl)amine (TBPA) |

| Ammonia |

| Ethanol |

| Thiol |

| Alkyne |

| Alkene |

| Acrylate |

| Styrene |

| Siloxane |

| Lysine |

| N-hydroxysuccinimide (NHS) |

| Tris (buffer) |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) |

| 3-Aminopyridyl-N-hydroxysuccinimidyl Carbamate (APDS) |

| 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) |

| Dansyl Chloride (Dns-Cl) |

| Phenylisothiocyanate |

| 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) |

| 4-hydroxy-3-methoxycinnamaldehyde |

| Ferulic acid |

| Dopamine |

| Serotonin |

| Norepinephrine |

| γ-aminobutyric acid (GABA) |

| di-tert-butyl dicarbonate (B1257347) (Boc₂O) |

| Triflic acid |

| Chloroform (B151607) |

| 4-Aminobenzonitrile |

| 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine |

| Tris(4-nitrophenyl)amine |

| 4-Bromo-N,N-diphenylaniline |

| Tris(4-ethynylphenyl)amine |

| 4-isopropyl-4′-methyldiphenyliodonium tetrakis(pentafluorophenylborate) |

| 4-fluoroaniline |

| Trimethylgallane |

| Trimethylindane |

| Toluene (B28343) |

| Trimethylalane |

| n-hexane |

| 4-phenyl cyclohexanone |

| Glucose |

| Acetophenone |

| 4-nitroacetophenone |

| 4-fluoro-acetophenone |

| 4-phenyl-2-butanone |

Applications in Advanced Materials Science and Engineering

Organic Light-Emitting Diodes (OLEDs)

The triphenylamine (B166846) core is a well-established hole-transporting moiety. The introduction of fluorine atoms in Tris(4-fluorophenyl)amine enhances its electron-accepting character and thermal stability, making its derivatives particularly suitable for various roles within OLED architectures, from emissive components to host materials.

Achieving efficient and stable deep-blue emission is a critical challenge in OLED technology for full-color displays and white lighting. Exciplexes, or excited-state complexes formed between an electron donor and an electron acceptor, provide a promising route to efficient light emission. Derivatives of this compound have been instrumental in the design of high-performance deep-blue exciplex emitters.

A notable example involves the use of a bis(4-fluorophenyl)amine (B3260371) group integrated into a larger molecular structure. Researchers have designed and synthesized 2,5,8-tris(di(4-fluorophenyl)amine)-1,3,4,6,7,9,9b-heptaazaphenalene (HAP-3FDPA) to act as an electron acceptor. mdpi.comnih.govnih.gov In this molecule, three bis(4-fluorophenyl)amine units are attached to a heptazine core. mdpi.comnih.govresearchgate.net When combined with an electron donor like 1,3-di(9H-carbazol-9-yl)benzene (mCP), this system forms a highly efficient deep-blue emitting exciplex. mdpi.comnih.govnih.gov The resulting OLED device, using the HAP-3FDPA:mCP exciplex as the emitting layer, demonstrated impressive performance metrics. mdpi.comnih.gov

The key to this success lies in the molecular design. The heptazine core is a strong electron acceptor, and the addition of the three bis(4-fluorophenyl)amine groups helps to maintain this electron-withdrawing capability while also improving the material's solubility. nih.gov This donor-acceptor system exhibits thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. nih.gov The spatial separation of the highest occupied molecular orbital (HOMO) on the donor (mCP) and the lowest unoccupied molecular orbital (LUMO) on the acceptor (HAP-3FDPA) results in a small energy gap between the singlet and triplet states (ΔE_ST), facilitating the reverse intersystem crossing (RISC) process characteristic of TADF. mdpi.com

Table 1: Performance of a Deep-Blue OLED Based on a this compound Derivative

| Parameter | Value | Reference |

|---|---|---|

| Emitter System | 8 wt% HAP-3FDPA:mCP | mdpi.comnih.govfrontiersin.org |

| Emission Color | Deep-Blue | mdpi.commdpi.com |

| CIE Coordinates (x, y) | (0.16, 0.12) | mdpi.comnih.govnih.govfrontiersin.org |

| Peak Wavelength (λ_EL) | 433 nm | frontiersin.orgmdpi.com |

| Max. External Quantum Efficiency (EQE) | 10.2% | mdpi.comnih.govnih.govfrontiersin.org |

| Peak Luminance | 15,148 cd/m² | mdpi.comnih.gov |

Beyond exciplex systems, this compound derivatives are explored as both host and emitter materials in OLEDs. ossila.com Host materials are crucial components of the emissive layer in phosphorescent and TADF OLEDs, where they form a matrix for the dopant emitter molecules. ossila.commdpi.com An ideal host should have a high triplet energy to confine the triplet excitons on the dopant, as well as balanced charge transport properties. mdpi.com

The structural and electronic properties of this compound make it a candidate for designing bipolar host materials, which can transport both holes and electrons. rsc.org For instance, by combining a triphenylamine donor unit with an electron-accepting unit, researchers can create molecules with ambipolar charge transport characteristics suitable for hosting phosphorescent or TADF emitters. rsc.org The fluorination can increase the triplet energy and improve morphological stability. rsc.org

While direct use of this compound as a primary emitter is less common, its derivatives are used to construct advanced emitters. scut.edu.cn As seen with the HAP-3FDPA molecule, the bis(4-fluorophenyl)amine moiety is a building block for a highly efficient deep-blue TADF emitter. frontiersin.orgnih.govfrontiersin.orgfrontiersin.org

Electrochromic Devices (ECDs) and Multicolor Display Technologies

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. yuntech.edu.tw This property is utilized in applications like smart windows, anti-glare mirrors, and low-power displays. yuntech.edu.tw Conjugated polymers containing triphenylamine units are excellent candidates for electrochromic materials due to their stable redox states and distinct color changes upon oxidation and reduction. mdpi.commdpi.com

Polymers derived from triphenylamine analogues, such as poly(tris(4-(thiophen-2-yl)phenyl)amine), exhibit favorable electrochromic behavior. mdpi.comnih.gov The incorporation of the triphenylamine unit lowers the oxidation potential compared to polythiophenes alone. mdpi.comnih.gov While direct studies on poly(this compound) for this purpose are not widely reported, the fundamental properties of the triphenylamine core suggest its potential. The electron-withdrawing fluorine atoms would be expected to increase the oxidation potential compared to the non-fluorinated analogue, which could be useful for tuning the color and stability of the electrochromic device.

In one study, copolymers based on tris(4-(thiophen-2-yl)phenyl)amine were synthesized and showed distinct color changes from yellow in the neutral state to blue in the oxidized state. mdpi.com An electrochromic device constructed with one of these copolymers, P(TTPA-co-BDTA), and a cathodic polymer, PProDOT-Et2, demonstrated high optical contrast (48.1%) and high coloration efficiency (649.4 cm²/C). mdpi.com

Table 2: Electrochromic Device Performance of a Triphenylamine-based Copolymer

| Device Anode Material | Cathode Material | Max. Optical Contrast (ΔT_max) | Wavelength | Coloration Efficiency (η) | Reference |

|---|---|---|---|---|---|

| P(TTPA-co-DIT) | PProDOT-Et2 | 48.1% | 588 nm | 649.4 cm²/C | mdpi.com |

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. Their properties can be precisely designed by choosing appropriate molecular building blocks. Trigonal building blocks are particularly important for creating 2D and 3D network structures.

This compound, with its C3 symmetry, is a potential building block for COFs. More commonly, functionalized derivatives of triphenylamine are used as the trigonal linkers. For example, Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine (TPA-3BO) is a triphenylamine derivative functionalized with boronic acid pinacol (B44631) esters. ossila.com These functional groups are ideal for forming porous networks through reactions like Suzuki cross-coupling polymerization. ossila.com The resulting porous aromatic frameworks exhibit high thermal stability and are used in applications such as gas storage and catalysis. ossila.com

The use of a fluorinated triphenylamine core could impart specific properties to the COF, such as altered pore chemistry and enhanced stability. While specific examples of COFs built directly from this compound are not prominent in the literature, the principle of using triphenylamine-based trigonal linkers is well-established. ossila.com

Role as Building Blocks in Supramolecular Assemblies and Conjugated Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound can act as a structural scaffold for creating larger, functional supramolecular assemblies. The shape and electronic nature of the molecule, including the potential for halogen bonding via the fluorine atoms, can direct its self-assembly into ordered structures.

Research has shown that related amine derivatives can form complex assemblies. For instance, a flexible tris(ureidobenzyl)amine derivative can form dimeric aggregates and, under sonication, transform into supramolecular gels. rsc.org Another study investigated the supramolecular assembly of a fluorophenylamino-containing tetrahydropyridine (B1245486) derivative, highlighting the role of non-covalent interactions in its crystal formation. acs.org

In the context of conjugated systems, this compound serves as a core upon which extended π-systems can be built. As discussed in the OLED and electrochromism sections, linking this core to other conjugated units like thiophenes or carbazoles leads to materials with tailored optoelectronic properties for specific applications. mdpi.comrsc.orgmdpi.com

Development of Materials for Charge Transport and Injection Layers

Efficient charge injection and transport are critical for the performance of organic electronic devices like OLEDs and organic photovoltaics. Materials for these layers must have appropriate energy levels (HOMO for hole transport, LUMO for electron transport) to match the electrodes and the active layer, as well as high charge carrier mobility.

Catalytic Applications and Ligand Design Incorporating Tris 4 Fluorophenyl Amine Moieties

Organocatalysis Utilizing Phosphine-Based Analogs

While tris(4-fluorophenyl)amine itself is not typically a direct organocatalyst, its phosphine (B1218219) analog, tris(4-fluorophenyl)phosphine (B91858), has emerged as a versatile nucleophilic catalyst in a range of organic transformations. nih.gov The electron-withdrawing nature of the fluoro-substituted aryl groups renders the phosphorus atom less basic but still sufficiently nucleophilic to initiate catalytic cycles. nih.gov

A key application of tris(4-fluorophenyl)phosphine in organocatalysis is in annulation reactions. For instance, it has been successfully employed as a catalyst in the [3+2] cycloaddition of allenoates with various activated olefins. researchgate.net In these reactions, the phosphine adds to the allenoate to form a zwitterionic intermediate, which then undergoes a formal cycloaddition with the electrophilic partner. The use of tris(4-fluorophenyl)phosphine can influence the reaction's efficiency and diastereoselectivity. nih.govresearchgate.net For example, in the reaction between ethyl 2,3-butadienoate and nitroalkenes, tris(4-fluorophenyl)phosphine catalyzes a tandem reaction involving a [3+2] cycloaddition and a subsequent umpolung addition. researchgate.net

Furthermore, this phosphine has been utilized in phosphine-catalyzed [4+2] annulations of α-alkylallenoates with activated olefins, providing an efficient route to functionalized cyclohexenes. researchgate.net The choice of phosphine catalyst is critical, and the electronic properties of tris(4-fluorophenyl)phosphine can be advantageous in promoting these transformations. nih.gov

Metal-Catalyzed Transformations with Tris(4-fluorophenyl)phosphine Ligands

Tris(4-fluorophenyl)phosphine is widely used as a ligand in transition metal catalysis. Its electronic properties, characterized by strong π-acceptor ability due to the electron-withdrawing fluorine atoms, stabilize low-valent metal centers and modulate the reactivity of the metal complex. This ligand has proven effective in various palladium- and rhodium-catalyzed reactions. sigmaaldrich.comsigmaaldrich.com

Palladium-Catalyzed Reactions (e.g., Iminohalogenation, Cycloaddition)

In palladium catalysis, tris(4-fluorophenyl)phosphine has been employed in several cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. sigmaaldrich.com The electron-deficient nature of the ligand can enhance the catalytic activity and stability of the palladium catalyst. nih.gov

While specific examples of iminohalogenation using tris(4-fluorophenyl)phosphine are not extensively documented in the provided results, its general applicability in cross-coupling suggests potential utility in related transformations. The ligand's ability to promote the formation of reactive intermediates is crucial in these catalytic cycles. nih.gov

In the realm of cycloadditions, phosphine-catalyzed tandem reactions, such as the [3+2] cycloaddition of isatin-derived α,β-unsaturated ketones with α-allenic esters, have been developed. researchgate.net While this is an example of organocatalysis, the principles can extend to metal-catalyzed processes where the phosphine acts as a ligand to modulate the reactivity of a metal center involved in the cycloaddition.

Rhodium-Catalyzed Processes (e.g., Oxygenative Addition, Polymerization Initiation)

Tris(4-fluorophenyl)phosphine has been identified as a key ligand in rhodium-catalyzed reactions. It is particularly effective in the rhodium-catalyzed oxygenative addition to terminal alkynes, which provides a greener route to esters, amides, and carboxylic acids. sigmaaldrich.comsigmaaldrich.com

A notable application is in polymerization. A rhodium(I) complex bearing tris(4-fluorophenyl)phosphine, specifically Rh(I)(nbd)(BiPh)(P(4-FC6H4)3) (where nbd is 2,5-norbornadiene (B92763) and BiPh is biphenyl), has been synthesized and characterized as an efficient initiator for the controlled and stereoregular (co)polymerization of phenylacetylenes. acs.orgnih.gov This catalyst system demonstrates high initiation efficiencies, up to 0.98, and allows for the formation of well-defined block copolymers. acs.orgnih.gov The catalyst functions as an initiator for the living polymerization of phenylacetylene, yielding cis-stereoregular poly(phenylacetylene) with a well-controlled molecular weight. researchgate.net

Another rhodium complex, chloridotris[tris(4-fluorophenyl)phosphine]rhodium(I), has been synthesized and its structure confirmed by X-ray crystallography, further highlighting the importance of this ligand in rhodium chemistry. nih.gov

Influence of Ligand Steric and Electronic Properties on Catalytic Activity

The catalytic activity of metal complexes is profoundly influenced by the steric and electronic properties of their ligands. nih.gov Tris(4-fluorophenyl)phosphine, with its three para-fluorophenyl substituents, possesses distinct electronic and steric characteristics.

Electronic Effects: The fluorine atoms are strongly electron-withdrawing, which reduces the electron density on the phosphorus atom. This enhances the π-acceptor character of the phosphine ligand. In transition metal complexes, this property helps to stabilize electron-rich, low-valent metal centers, which are often key intermediates in catalytic cycles. For instance, in palladium-catalyzed cross-coupling reactions, electron-deficient phosphine ligands can facilitate the reductive elimination step, which is often rate-determining. nih.gov

Transition-Metal Catalysis for Amine Synthesis

Transition-metal catalyzed reactions are fundamental to modern organic synthesis, providing efficient pathways for the construction of complex molecules, including aliphatic amines. nih.govacs.org These methods often involve the formation of carbon-nitrogen bonds through processes like hydroamination and C-H functionalization. nih.gov The design of effective catalyst systems, which includes the appropriate choice of ligand, is critical for achieving high yields and selectivities. acs.org

While direct applications of this compound in this specific context are not detailed, the principles of ligand design are highly relevant. The electronic and steric properties of ligands, such as the phosphine analogs of this compound, are crucial in modulating the reactivity of the transition metal catalysts used in amine synthesis. nih.gov For example, in palladium-catalyzed amination reactions, the use of bulky, electron-rich phosphine ligands is common as they promote the formation of the active monoligated palladium(0) species. nih.gov

Enantioselective Catalysis and Chiral Ligand Design

The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov Enantioselective catalysis, using either chiral metal complexes or organocatalysts, is a powerful tool for achieving this goal. nih.gov The design of chiral ligands is central to the development of effective enantioselective metal-based catalysts. nih.gov

In this area, derivatives of this compound can serve as scaffolds for the construction of novel chiral ligands. By introducing chirality into the ligand structure, it is possible to create a chiral environment around the metal center, which can then induce enantioselectivity in the catalytic transformation. nih.gov

A notable example involves the use of tris(4-fluorophenyl)phosphine oxide in a chiral lanthanum-based catalyst system for the highly enantioselective epoxidation of conjugated enones. organic-chemistry.orgrsc.org The addition of tris(4-fluorophenyl)phosphine oxide was found to have a remarkable stabilizing effect on the chiral lanthanum complex, leading to excellent enantioselectivities (up to >99% ee) and high yields. organic-chemistry.orgrsc.org This demonstrates how achiral additives based on the tris(4-fluorophenyl) moiety can play a crucial role in enhancing the performance of chiral catalysts.

Furthermore, chiral tertiary phosphines have been developed and utilized in asymmetric cycloaddition reactions. acs.org While not directly derived from this compound, these examples underscore the potential for creating chiral phosphine ligands based on this scaffold for a wide range of enantioselective transformations. The development of such ligands would involve the strategic placement of stereogenic elements within the this compound framework to effectively control the stereochemical outcome of the catalyzed reaction.

Interactive Data Tables

Table 1: Polymerization of Phenylacetylene initiated by Rh(I)(nbd)(BiPh)(P(4-FC6H4)3)

| Monomer | Initiator Efficiency | Resulting Polymer | Reference |

| Phenylacetylene | Up to 0.98 | cis-stereoregular poly(phenylacetylene) | acs.orgnih.gov |

| Phenylacetylene and 4-fluorophenylacetylene | Quantitative crossover efficiency | Well-defined AB diblock copolymers | nih.gov |

Table 2: Enantioselective Epoxidation of Conjugated Enones

| Catalyst System | Additive | Enantiomeric Excess (ee) | Yield | Reference |

| Lanthanum-chiral BINOL-cumene hydroperoxide | Tris(4-fluorophenyl)phosphine oxide | Up to >99% | Good to excellent | organic-chemistry.orgrsc.org |

Research on this compound in Chemical Sensing Remains Limited

The inherent electronic properties of triphenylamine (B166846) derivatives, such as their electron-donating nature and propeller-like three-dimensional structure, make them attractive candidates for host-guest chemistry and the development of sensory materials. The introduction of fluorine atoms, as in this compound, is a common strategy in materials science to modulate electronic properties, enhance stability, and introduce specific interactions such as hydrogen bonding and halogen bonding, which can be pivotal for molecular recognition.

Molecular Recognition and Chemical Sensing Mechanisms

Discrimination of Isomers via Molecular Recognition:There is no available research demonstrating the use of Tris(4-fluorophenyl)amine for the molecular recognition and subsequent discrimination of isomers.

It is important to note that the absence of such information in readily accessible databases does not definitively mean that such research has not been conducted. It may exist in more specialized journals, patent literature not covered by the searches, or as part of proprietary industrial research. However, based on the available information, a detailed scientific article on the specific chemical sensing applications of this compound as outlined cannot be constructed at this time.

Advanced Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Its time-dependent extension, TDDFT, is employed to study excited-state properties and electronic spectra.

Geometry Optimization and Conformational Preferences

A fundamental step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For Tris(4-fluorophenyl)amine, this would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

The key objectives of this analysis would be to determine:

Optimized Bond Lengths and Angles: Precise values for C-N, C-C, C-H, and C-F bond lengths, as well as C-N-C and other relevant bond angles would be calculated. These theoretical values can be compared with experimental data if available, for instance from X-ray crystallography of related compounds.

Conformational Preferences: Triphenylamine (B166846) and its derivatives are known to adopt a non-planar, propeller-like conformation due to steric hindrance between the phenyl rings. Computational studies would quantify the dihedral angles (C-N-C-C) that define this twist. Analysis of the potential energy surface would reveal the most stable conformer and the energy barriers between different conformations.

Electronic Band Structure and Orbital Analysis (HOMO, LUMO, Natural Transition Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Analysis: DFT calculations would provide the energy levels of the HOMO and LUMO. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Visualizations would show the spatial distribution of these orbitals, indicating which parts of the molecule are involved in electron donation and acceptance.

Natural Transition Orbitals (NTOs): For analyzing electronic excitations, TDDFT calculations are used. NTO analysis simplifies the description of an electronic transition by representing it as a single pair of "hole" and "electron" orbitals. This provides a compact and intuitive picture of the charge redistribution upon excitation. For this compound, NTOs would clarify the nature of its electronic transitions, for example, whether they are localized on the phenyl rings or involve charge transfer towards the central nitrogen atom.

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)

DFT and TDDFT can simulate various types of spectra, which are invaluable for interpreting experimental data.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F). The simulated spectra for this compound would predict the positions of the signals, aiding in the assignment of experimental spectra.

IR Spectra: DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. By comparing the calculated spectrum with experimental data, one can identify and assign the characteristic vibrational modes of the molecule, such as C-F stretching, N-C stretching, and aromatic ring vibrations.

UV-Vis Spectra: TDDFT is the method of choice for simulating UV-Vis absorption spectra. The calculations yield the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). For this compound, this would help in understanding the electronic transitions responsible for its absorption profile.

Excitation and De-excitation Dynamics Modeling

Understanding what happens after a molecule absorbs light is crucial for applications in photochemistry and materials science.

Excited-State Potential Energy Surfaces: Computational modeling can map the potential energy surfaces of the ground and excited states. This allows for the identification of important features like minima, transition states, and conical intersections, which are points where different electronic states have the same energy and are strongly coupled.

Non-radiative Decay Pathways: Conical intersections often act as funnels for rapid, non-radiative decay from an excited state back to the ground state. Modeling the dynamics of the molecule on the excited-state surface can elucidate the pathways and timescales of processes like internal conversion and intersystem crossing, which compete with fluorescence.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Reactivity Sites: For this compound, an MEP map would typically show negative potential (red/yellow) around the electronegative fluorine atoms and the lone pair of the central nitrogen atom, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, indicating sites for nucleophilic attack. This information is critical for understanding how the molecule interacts with other reagents.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

Hyperconjugative Interactions: NBO analysis can quantify the stabilization energy associated with hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. For this compound, key interactions would likely involve the delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the phenyl rings (n → π), as well as interactions between the σ bonds of the rings and adjacent σ orbitals.

Nature of Bonding: This analysis provides insights into the hybridization of atomic orbitals and the polarization of chemical bonds, offering a quantitative measure of intramolecular charge transfer and the electronic effects of the fluorine substituents. The stabilization energies calculated from second-order perturbation theory within the NBO framework quantify the strength of these intramolecular interactions.

Studies on Lewis Acidity and Basicity (e.g., Tris(fluorophenyl)-substituted Boranes and Phosphines)

The Lewis basicity of amines is a fundamental property derived from the lone pair of electrons on the nitrogen atom. In triphenylamine systems, this basicity is significantly modulated by substituents on the phenyl rings. For this compound, the fluorine atoms at the para positions exert a strong electron-withdrawing effect through induction. This effect decreases the electron density on the central nitrogen atom, making its lone pair less available for donation to a Lewis acid, thereby reducing its Lewis basicity compared to the unsubstituted triphenylamine.

This principle is well-illustrated in studies of analogous phosphorus compounds. The basicity of phosphines, which are also trivalent p-block element compounds, is similarly influenced by the electronic nature of their substituents. The introduction of electron-withdrawing groups, such as fluorine, onto the aryl rings of triarylphosphines leads to a marked decrease in their basicity. This trend is quantifiable through pKa values, which serve as a measure of the basicity of the phosphine (B1218219). For instance, a comparison of various para-substituted triarylphosphines reveals a clear correlation between the substituent's electronic properties and the measured basicity. ereztech.comacs.org

| Compound | pKa |

| Tris(4-(dimethylamino)phenyl)phosphine | 8.65 |

| Tris(4-methoxyphenyl)phosphine | 4.58 |

| Tris(4-methylphenyl)phosphine | 3.84 |

| Triphenylphosphine | 2.73 |

| Tris(4-fluorophenyl)phosphine (B91858) | 1.14 |

| Tris(4-chlorophenyl)phosphine | 1.03 |

This table presents the pKa values for a series of para-substituted triarylphosphines, demonstrating the impact of substituents on basicity. Data sourced from Allman & Goel (1982). ereztech.com

Conversely, the Lewis acidity of tris(fluorophenyl)-substituted boranes is enhanced by the presence of fluorine atoms. Computational studies on tris(fluoroaryl)boranes have shown that their Lewis acidity can be systematically tuned by the number and position of fluorine substituents. bldpharm.comnih.gov The strong electron-withdrawing nature of fluorine increases the electrophilicity of the boron center, making it a stronger Lewis acid. youtube.com For example, computational analyses of the binding energies of various tris(fluoroaryl)boranes to Lewis bases like trimethylamine (B31210) show that fluorine substitution significantly impacts the strength of the Lewis acid-base interaction. bldpharm.comnih.gov Studies on tris(pentafluorophenyl)borane, B(C₆F₅)₃, a powerful Lewis acid, reveal that its bonding with Lewis bases is predominantly governed by electrostatic interactions. acs.org This highlights how fluorine substitution directly modulates the electronic properties and, consequently, the Lewis acidity of the borane (B79455) center. acs.orgnih.gov

Computational Probing of Steric and Electronic Effects in Functionalized Amines

Computational chemistry provides powerful tools for dissecting the steric and electronic effects within functionalized amines like this compound. These studies often involve quantum mechanical calculations to determine molecular geometries, electronic structures, and properties such as bond lengths, bond angles, and electrostatic potential surfaces.

Experimental methods like X-ray crystallography offer a direct visualization of the molecule's solid-state structure, which is a result of these intrinsic effects. For the analogous compound Tris(4-fluorophenyl)phosphine, the crystal structure has been determined, providing precise measurements of its geometric parameters. researchgate.net Comparing these parameters with those of similar molecules, such as Tris(4-chlorophenyl)phosphine, reveals the subtle influence of different halogen substituents. researchgate.net

| Parameter | Tris(4-fluorophenyl)phosphine | Tris(4-chlorophenyl)phosphine |

| Average P-C bond distance (Å) | 1.825 | 1.834 |

| Average C-P-C bond angle (°) | 102.5 | 101.9 |

This table compares key geometric parameters of Tris(4-fluorophenyl)phosphine and Tris(4-chlorophenyl)phosphine as determined by X-ray crystallography. Data sourced from Sivakumar et al. (1996). researchgate.net

The shorter P-C bond distance in the fluoro-derivative compared to the chloro-derivative can be attributed to the greater electronegativity of fluorine. researchgate.net Computationally, the electronic effects of the fluorine substituents in this compound are evident in its molecular orbital energies. The electron-withdrawing nature of fluorine stabilizes the Highest Occupied Molecular Orbital (HOMO), making the compound more resistant to oxidation compared to unsubstituted triphenylamine. This is a key property for applications in optoelectronic devices. researchgate.net Computational studies on related tris(aryl)amine derivatives have shown that modifying the substituents allows for precise tuning of the HOMO-LUMO gap, which is critical for designing materials with specific electronic properties. researchgate.net These theoretical models help to rationalize observed chemical behavior and guide the synthesis of new functional materials.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamic processes. mdpi.comnih.govyoutube.com For molecules like this compound, MD simulations can elucidate the complex intramolecular motions that define its three-dimensional behavior.

Triphenylamines and their derivatives are known to adopt a non-planar, propeller-like conformation. This structure is not static; the phenyl rings can rotate around the C-N bonds, and the nitrogen atom can undergo pyramidal inversion. These motions are collectively known as the "propeller" dynamics. MD simulations can model this dynamic behavior by calculating the trajectory of each atom over time based on a given force field. researchgate.net

The key dynamic processes that can be investigated for this compound using MD include:

Phenyl Ring Rotation: The simulation can track the torsional angles between the phenyl rings and the central nitrogen plane to determine the rate and energy barriers associated with ring rotation. The para-fluorine substituents are expected to influence these rotational barriers due to steric and electronic effects.

Nitrogen Pyramidalization: The degree of planarity at the nitrogen center can fluctuate. MD simulations can monitor the C-N-C bond angles and the out-of-plane bending of the nitrogen atom to characterize the dynamics of its inversion.

Conformational Interconversion: The propeller can exist in various conformations, and MD simulations can map the potential energy surface to identify stable conformers and the pathways for interconversion between them.

While specific MD studies on this compound are not widely published, research on the conformational dynamics of related systems, such as fluorophenyl groups attached to larger molecules, demonstrates the utility of these methods. For example, NMR and computational studies on fluorophenylcarbamoyl-alpha-chymotrypsin have revealed slow aromatic ring rotation and interconversion between different binding sites, highlighting the complex dynamic behavior of fluorinated phenyl groups in a constrained environment. nih.gov MD simulations provide a theoretical framework to understand these motions at an atomic level of detail.

Q & A

Q. What are the optimal synthetic routes for Tris(4-fluorophenyl)amine, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic aromatic substitution, leveraging fluorinated aryl halides and amine precursors. For example, a self-assembly approach using 4-fluorocyanobenzene with potassium carbonate in dimethylsulfoxide (DMSO) under reflux conditions has been reported for analogous fluorinated triphenylamine derivatives . Reaction parameters such as solvent polarity (e.g., DMSO vs. THF), temperature (80–120°C), and stoichiometric ratios of reactants critically impact yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is essential to isolate the product.

Q. What spectroscopic techniques are essential for characterizing this compound, and what key features indicate successful synthesis?

- NMR Spectroscopy : NMR is critical for confirming fluorine substitution patterns, with characteristic shifts in the range of -110 to -120 ppm for para-fluorine groups. NMR should show aromatic proton splitting consistent with trisubstitution.

- FTIR : Absorption bands at ~1500 cm (C-F stretching) and ~1250 cm (C-N stretching) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular ion peak (e.g., m/z 380.31 for CHFN) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

The compound is classified as acutely toxic (Category 5 oral) and a skin sensitizer (Category 1). Key precautions include:

- Use of fume hoods to avoid inhalation of vapors or dust .

- Personal protective equipment (PPE): nitrile gloves, lab coats, and chemical goggles .

- Storage in airtight containers away from oxidizers and moisture to prevent decomposition .

Advanced Research Questions